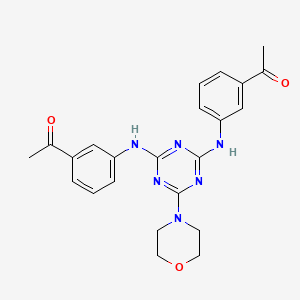
1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been used as antioxidants and light stabilizers , suggesting that this compound may interact with reactive oxygen species or other light-sensitive targets.
Mode of Action
It’s known that similar compounds function as antioxidants by attaching the nitroxyl radical with the surface atoms . This suggests that 1,1’-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone may also interact with radicals to prevent oxidative damage.
Pharmacokinetics
Similar compounds are known to have good thermal stability , which may impact their bioavailability and distribution within the body.
Result of Action
As an antioxidant and light stabilizer, it likely helps to prevent cellular damage caused by oxidative stress and light exposure .
Biologische Aktivität
The compound 1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone is a derivative of the 1,3,5-triazine family, known for its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C31H56N8O, and its structure includes a triazine core with morpholino groups that enhance its pharmacological potential. The presence of multiple nitrogen atoms in the triazine ring contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Research has demonstrated that derivatives of 1,3,5-triazine exhibit significant antitumor properties. A study highlighted the efficacy of bis(morpholino-1,3,5-triazine) derivatives in inhibiting the PI3K/Akt signaling pathway, crucial for cell proliferation and survival. One potent derivative showed promising results in both in vitro and in vivo models, indicating its potential as an anticancer agent .
Antimicrobial Properties
Compounds related to 1,3,5-triazines have been noted for their antimicrobial activities. A review on substituted triazines indicated that these compounds possess broad-spectrum activity against various pathogens including bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
Anti-inflammatory Effects
Triazine derivatives have also been explored for their anti-inflammatory properties. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is largely influenced by their structural features. Modifications to the morpholino group or substituents on the phenylene rings can enhance potency and selectivity towards specific biological targets. For instance:
- Morpholino Substitution : Enhances solubility and bioavailability.
- Phenylene Linkage : Influences binding affinity to target proteins.
Eigenschaften
IUPAC Name |
1-[3-[[4-(3-acetylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-15(30)17-5-3-7-19(13-17)24-21-26-22(25-20-8-4-6-18(14-20)16(2)31)28-23(27-21)29-9-11-32-12-10-29/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPTYUDXPGKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













